molecular formula C6H11NO3S B2492981 4-acetyl-1lambda6-thiomorpholine-1,1-dione CAS No. 23863-20-9

4-acetyl-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B2492981
CAS No.: 23863-20-9
M. Wt: 177.22
InChI Key: ZIXYYCBQOVEADB-UHFFFAOYSA-N
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Description

4-Acetyl-1λ⁶-thiomorpholine-1,1-dione is a thiomorpholine derivative featuring a six-membered ring containing sulfur and nitrogen atoms, with two sulfonyl oxygen atoms (1,1-dione group) and an acetyl substituent (-COCH₃) at the 4-position. The acetyl group is electron-withdrawing, which may enhance solubility in polar solvents or influence intermolecular interactions compared to alkyl or aryl substituents .

Properties

IUPAC Name

1-(1,1-dioxo-1,4-thiazinan-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-6(8)7-2-4-11(9,10)5-3-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXYYCBQOVEADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiomorpholine derivatives with reduced sulfur.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

4-acetyl-1lambda6-thiomorpholine-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetyl-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Substituent Diversity and Molecular Features

The following table summarizes key analogs of thiomorpholine-1,1-dione derivatives, emphasizing substituent effects:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
4-(Pentan-3-yl)-1λ⁶-thiomorpholine-1,1-dione Pentan-3-yl (branched alkyl) C₉H₁₉NO₂S 205.32 Increased lipophilicity
3-(4-Bromophenyl)-1λ⁶-thiomorpholine-1,1-dione HCl 4-Bromophenyl, HCl salt C₇H₉ClN₂S 188.68 Halogenated aryl group; enhanced π-π stacking potential
4-(2-Thienylmethyl)-1λ⁶-thiomorpholine-1,1-dione 2-Thienylmethyl C₉H₁₁NO₂S₂ ~253* Heteroaromatic substituent; potential redox activity
2-(3-Acetylphenyl)-4-methyl-1λ⁶-thiazolidine-1,1-dione 3-Acetylphenyl, methyl C₁₂H₁₅NO₃S 253.31* Thiazolidine core; acetylphenyl group for conjugation

*Calculated based on molecular formula.

Substituent Impact on Properties

  • Aryl/Heteroaryl Groups :
    • The 4-bromophenyl group () introduces steric bulk and electronic effects, favoring interactions with aromatic systems in target molecules. The hydrochloride salt enhances aqueous solubility .
    • The 2-thienylmethyl group () incorporates a sulfur-containing heterocycle, which may confer redox activity or metal-binding capabilities .

Core Structure Variations

  • Thiomorpholine vs. Thiazolidine-1,1-diones () are smaller and more rigid, which may enhance metabolic stability .

Limitations and Discrepancies in Data

  • The provided evidence lacks direct information on 4-acetyl-1λ⁶-thiomorpholine-1,1-dione, necessitating extrapolation from analogs.

Biological Activity

4-acetyl-1lambda6-thiomorpholine-1,1-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its thiomorpholine ring structure with an acetyl group. Its molecular formula is C5H7NO2S, and it features a unique dioxo group that contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, potentially affecting metabolic pathways related to disease processes.
  • Cellular Signaling : The compound may influence cellular signaling pathways, impacting gene expression and cellular metabolism.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Biological Activity Description
AntimicrobialDemonstrated effectiveness against certain bacterial strains.
AntioxidantExhibits potential to scavenge free radicals.
CytotoxicityShown to induce apoptosis in cancer cell lines.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibitory effects, suggesting its potential as an antibacterial agent.
  • Cytotoxic Effects :
    • In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests a mechanism for its potential use in cancer therapy.
  • Antioxidant Properties :
    • Research demonstrated that this compound effectively reduced oxidative stress markers in cellular models, indicating its role as a potential antioxidant.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
  • Metabolism : Initial studies suggest it undergoes metabolic transformations that may enhance or diminish its biological activity.
  • Excretion : Further research is needed to elucidate the excretion pathways for this compound.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thiomorpholine derivatives:

Compound Activity Notes
4-acetyl-2-thiomorpholineModerate antimicrobialLess potent than 4-acetyl-1lambda6-thiomorpholine.
Thiomorpholine-1,1-dioxideAntioxidant and cytotoxicSimilar structure but different biological profile.

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